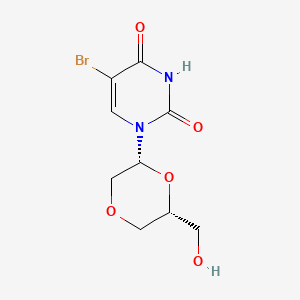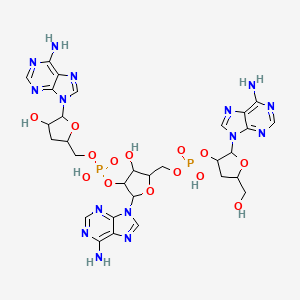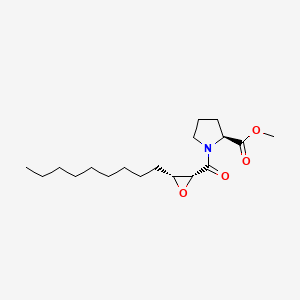
N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester: is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of an epoxide group, a dodecenoyl chain, and a proline methyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester typically involves the following steps:
Epoxidation: The dodecenoyl chain is subjected to epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide group.
Coupling Reaction: The epoxydodecenoyl intermediate is then coupled with L-proline methyl ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation and coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The epoxide group can undergo oxidation to form diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted epoxides and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Wirkmechanismus
The mechanism of action of N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester involves its interaction with specific molecular targets. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-((2R-cis)-Epoxyoctadecenoyl)-L-proline methyl ester
- N-((2R-cis)-Epoxyeicosenoyl)-L-proline methyl ester
- N-((2R-cis)-Epoxydodecenoyl)-L-alanine methyl ester
Comparison: N-((2R-cis)-Epoxydodecenoyl)-L-proline methyl ester is unique due to its specific combination of an epoxide group, a dodecenoyl chain, and a proline methyl ester moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the proline methyl ester moiety can enhance the compound’s stability and bioavailability compared to other epoxide-containing esters.
Eigenschaften
CAS-Nummer |
123889-00-9 |
|---|---|
Molekularformel |
C18H31NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
methyl (2S)-1-[(2R,3R)-3-nonyloxirane-2-carbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H31NO4/c1-3-4-5-6-7-8-9-12-15-16(23-15)17(20)19-13-10-11-14(19)18(21)22-2/h14-16H,3-13H2,1-2H3/t14-,15+,16+/m0/s1 |
InChI-Schlüssel |
YPUIRIMNIUMKHL-ARFHVFGLSA-N |
Isomerische SMILES |
CCCCCCCCC[C@@H]1[C@@H](O1)C(=O)N2CCC[C@H]2C(=O)OC |
Kanonische SMILES |
CCCCCCCCCC1C(O1)C(=O)N2CCCC2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)
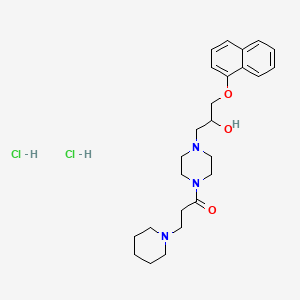





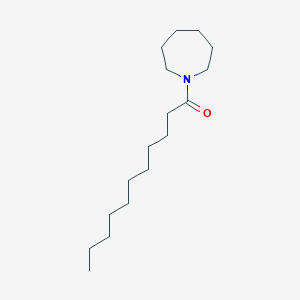

![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
